Theaflavin-3-gallate Theaflavin-3-gallate Theaflavin-3-gallate is a polyphenolic flavonoid that has been found in black tea (C. sinensis) and has diverse biological activities. It scavenges singlet oxygen and hydrogen peroxide, as well as superoxide and hydroxide radicals (IC50s = 0.86, 0.45, 21.7, and 32.49 µM, respectively), in cell-free assays. Theaflavin-3-gallate is cytotoxic to, and induces apoptosis in, OVCAR-3 and A2780/CP70 ovarian cancer, but not non-cancerous IOSE 364 ovarian epithelial, cells when used at concentrations of 20 and 40 µM. It reduces oxazolone-induced ear edema and serum and ear levels of TNF-α, IFN-γ, and IL-12 in an oxazolone-sensitized mouse model of delayed-type hypersensitivity when administered at a dose of 50 mg/kg.

Brand Name: Vulcanchem
CAS No.: 30462-34-1
VCID: VC21343029
InChI: InChI=1S/C36H28O16/c37-14-5-20(39)18-10-26(45)35(51-27(18)7-14)17-9-25(44)33(48)30-16(17)1-12(2-24(43)32(30)47)34-29(11-19-21(40)6-15(38)8-28(19)50-34)52-36(49)13-3-22(41)31(46)23(42)4-13/h1-9,26,29,34-35,37-42,44-46,48H,10-11H2,(H,43,47)/t26-,29-,34-,35-/m1/s1
SMILES: C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C(C(=O)C=C(C=C34)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O
Molecular Formula: C36H28O16
Molecular Weight: 716.6 g/mol

Theaflavin-3-gallate

CAS No.: 30462-34-1

Cat. No.: VC21343029

Molecular Formula: C36H28O16

Molecular Weight: 716.6 g/mol

* For research use only. Not for human or veterinary use.

Theaflavin-3-gallate - 30462-34-1

CAS No. 30462-34-1
Molecular Formula C36H28O16
Molecular Weight 716.6 g/mol
IUPAC Name [(2R,3R)-5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-1-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Standard InChI InChI=1S/C36H28O16/c37-14-5-20(39)18-10-26(45)35(51-27(18)7-14)17-9-25(44)33(48)30-16(17)1-12(2-24(43)32(30)47)34-29(11-19-21(40)6-15(38)8-28(19)50-34)52-36(49)13-3-22(41)31(46)23(42)4-13/h1-9,26,29,34-35,37-42,44-46,48H,10-11H2,(H,43,47)/t26-,29-,34-,35-/m1/s1
Standard InChI Key KMJPKUVSXFVQGZ-WQLSNUALSA-N
Isomeric SMILES C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C3C=C(C=C(C4=O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O
SMILES C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C(C(=O)C=C(C=C34)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O
Canonical SMILES C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C3C=C(C=C(C4=O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O

PropertyInformation
Chemical NameTheaflavin-3-gallate
SynonymsTheaflavin monogallate A, THEAFLAVINE-3-GALLATE
Molecular FormulaC36H28O16
Molecular Weight716.6 g/mol
CAS NumberNot specified in sources
PubChem CID169167
ChEBI ID136607

Chemical Structure and Properties

Structural Characteristics

Theaflavin-3-gallate possesses a distinctive molecular structure characterized by a benzotropolone ring system formed through the oxidative coupling of a catechin and a gallocatechin during tea fermentation. The compound features a galloyl group (from gallic acid) esterified at the 3-position of the flavan-3-ol structure, which distinguishes it from other theaflavin molecules .

The IUPAC name of theaflavin-3-gallate is (2S,3S)-5,7-dihydroxy-2-{3,4,6-trihydroxy-5-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl]-5H-benzoannulen-1-yl}-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate, reflecting its complex structure .

Physical and Chemical Properties

As a polyhydroxylated polyphenol, theaflavin-3-gallate can associate with surrounding water molecules, forming a large hydration shell around the molecule. This property affects its bioavailability, making transcellular transport challenging . The compound exhibits characteristic absorption patterns in UV-visible spectroscopy and specific mass spectrometry profiles that aid in its identification and quantification in complex matrices.

Biosynthesis and Formation

Enzymatic Synthesis and Formation Mechanism

Theaflavin-3-gallate is formed during the enzymatic oxidation process in tea manufacturing, particularly during the fermentation stage of black tea production. The synthesis involves polyphenol oxidase (PPO) catalyzing the oxidation of catechins, the primary flavonoids in fresh tea leaves.

Research indicates that theaflavin-3-gallate specifically results from the co-oxidation of certain catechin pairs. According to the 2025 study on Camellia ptilophylla, theaflavin-3-gallate (TF2A) is formed through the enzymatic oxidation of specific substrate combinations, particularly gallocatechin gallate (GCG) and catechin (C) or gallocatechin (GC) and catechin gallate (CG) .

The formation mechanism involves:

  • Enzymatic oxidation of catechol B-rings to form quinones

  • Subsequent oxidation of pyrogallol B-rings (which have lower redox potential compared to catechol rings)

  • Condensation reactions leading to the formation of the characteristic benzotropolone structure

  • Esterification with gallic acid at specific positions

Isomeric Forms

Recent research has identified novel isomeric forms of theaflavin-3-gallate. The 2025 study from MDPI Foods reported the discovery and characterization of a distinctive theaflavin-3-gallate isomer from Camellia ptilophylla, termed isoneoTF-3-G. This isomer demonstrates different retention times in HPLC analysis compared to standard theaflavins, confirming its unique chemical structure. The enzymatic oxidation of trans-catechin mainly forms theaflavins in the trans-conformation, and isoneoTF-3-G was identified as the dominant theaflavin in black tea from C. ptilophylla (BCT) .

Biological Activities of Theaflavin-3-Gallate

Anticancer Properties

One of the most significant findings regarding theaflavin-3-gallate concerns its anticancer potential. The 2025 study reported that the isomer isoneoTF-3-G demonstrates potent inhibitory effects on the proliferation of human colorectal carcinoma HCT116 cells, with a half-inhibitory concentration of 56.32 ± 0.34 μM .

The mechanism of anticancer activity involves:

  • Induction of apoptosis via the mitochondrial pathway

  • Increased production of reactive oxygen species (ROS) in cancer cells

  • Decreased mitochondrial membrane potential

  • Release of cytochrome c from mitochondria to cytosol

  • Activation of caspase-9 and caspase-3

  • Promotion of poly(ADPribose) polymerase cleavage

These findings provide foundational evidence for the potential development of theaflavin-3-gallate and its isomers as anticancer agents, particularly against colorectal carcinoma.

Anti-inflammatory Effects

While the search results focus less on the specific anti-inflammatory properties of theaflavin-3-gallate alone, they do provide insights into the anti-inflammatory activities of related theaflavin compounds. Theaflavin-3,3'-digallate (TF3) has been shown to inhibit nitric oxide (NO) generation and inducible NO synthase protein in activated macrophages .

Comparative studies have evaluated the relative potency of different theaflavins, including theaflavin-3-gallate, in inhibiting inflammatory pathways. These studies suggest that theaflavin-3-gallate possesses anti-inflammatory properties, though perhaps less potent than theaflavin-3,3'-digallate .

Comparative Analysis with Other Theaflavins

Structural Comparison

Theaflavin-3-gallate belongs to a family of theaflavins that differ in their gallate substitution patterns. The main members of this family include:

Theaflavin TypeAbbreviationGalloyl Group PositionMolecular Weight
TheaflavinTF1NoneLower than TF2A
Theaflavin-3-gallateTF2A3-position716.6 g/mol
Theaflavin-3′-gallateTF2B3′-positionSimilar to TF2A
Theaflavin-3,3′-digallateTF3Both 3 and 3′ positionsHigher than TF2A

These structural differences significantly impact the biological activities and physicochemical properties of the compounds.

Bioactivity Comparison

Studies comparing the bioactivities of different theaflavins provide valuable insights into their relative potencies:

  • In inhibiting nitric oxide generation, theaflavin-3,3'-digallate was found to be stronger than (-)-epigallocatechin-3-gallate, while theaflavin, a mixture of theaflavin-3-gallate and theaflavin-3′-gallate, and thearubigin were less effective .

  • For alleviating hepatocyte lipid deposition, research suggests that TF3 (theaflavin-3,3'-digallate) may be the most effective among the theaflavin constituents, working through activation of the AMPK signaling pathway by inhibiting plasma kallikrein .

  • The presence of galloyl groups appears to enhance bioactivity, as evidenced by the observation that "the gallic acid moiety of theaflavin-3,3'-digallate is essential for their potent anti-inflammation activity" .

Bioavailability and Pharmacokinetics

Absorption and Bioavailability Challenges

Like other theaflavins, theaflavin-3-gallate faces bioavailability challenges due to its chemical structure. As a polyhydroxylated polyphenol, it forms large hydration shells around its molecules, making transcellular transport difficult . Studies on theaflavin-3,3'-digallate have reported poor systematic bioavailability through gavage or oral administration, which likely applies to theaflavin-3-gallate as well .

Administration Methods to Improve Bioavailability

To overcome bioavailability limitations, alternative administration methods have been explored. For instance, intraperitoneal injection has been suggested as a feasible approach to enhance bioavailability in animal experiments . This method has shown promise in improving the efficiency of delivering theaflavins to target tissues.

Recent Research Advances and Future Prospects

Novel Isomers and Their Significance

The discovery of the distinctive isomer isoneoTF-3-G from Camellia ptilophylla represents a significant advancement in theaflavin research. This isomer demonstrates potent anticancer properties against colorectal carcinoma cells, opening new avenues for cancer treatment research .

Future Research Directions

Several promising directions for future research on theaflavin-3-gallate emerge from current findings:

  • Detailed investigation of structure-activity relationships to understand how specific structural features contribute to biological activities

  • Development of improved delivery systems to overcome bioavailability limitations

  • Clinical studies to validate preclinical findings on anticancer and anti-inflammatory properties

  • Exploration of potential synergistic effects with other bioactive compounds

  • Continued research on novel isomers and their unique properties

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